molecular formula C17H16N2O4S B8454686 pyridine N-acetyl-1-aminonaphthalene-4-sulphonate CAS No. 54981-43-0

pyridine N-acetyl-1-aminonaphthalene-4-sulphonate

Cat. No.: B8454686
CAS No.: 54981-43-0
M. Wt: 344.4 g/mol
InChI Key: QEPSCRPZDLJABH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Pyridine N-acetyl-1-aminonaphthalene-4-sulphonate is a useful research compound. Its molecular formula is C17H16N2O4S and its molecular weight is 344.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

54981-43-0

Molecular Formula

C17H16N2O4S

Molecular Weight

344.4 g/mol

IUPAC Name

4-acetamidonaphthalene-1-sulfonic acid;pyridine

InChI

InChI=1S/C12H11NO4S.C5H5N/c1-8(14)13-11-6-7-12(18(15,16)17)10-5-3-2-4-9(10)11;1-2-4-6-5-3-1/h2-7H,1H3,(H,13,14)(H,15,16,17);1-5H

InChI Key

QEPSCRPZDLJABH-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC=C(C2=CC=CC=C21)S(=O)(=O)O.C1=CC=NC=C1

Origin of Product

United States

Synthesis routes and methods

Procedure details

12 g (0.05 mole) of 1-amino-4-naphthalenesulphonic acid, 7.2 ml of pyridine and 15 ml of acetic anhydride are placed in a flask provided with a stirrer and heater. The mixture is heated until the solution is clear, at which point 10 ml of absolute ethanol is added and the mixture is allowed to cool, first to ambient temperature and then in a refrigerator to 3° C. for 3 hours. The precipitate obtained is collected in a filter and is recrystallized in ethanol to give 11 g (Yield 59.4%) of pyridine N-acetyl-1-aminonaphthalene-4-sulphonate, having a m.p. of 172°-175° C. and whose IR spectrum (KBr) has the following bands: 3,400; 3,220; 1,640; 1,525; 1,370; 1,325; 1,200; 1,030; 850; 675; 635.
Quantity
12 g
Type
reactant
Reaction Step One
Quantity
7.2 mL
Type
reactant
Reaction Step One
Quantity
15 mL
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step Two

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.